molecular formula C10H19NO3 B131813 2-(Butanoylamino)-2-ethylbutanoic acid CAS No. 141745-60-0

2-(Butanoylamino)-2-ethylbutanoic acid

Cat. No.: B131813
CAS No.: 141745-60-0
M. Wt: 201.26 g/mol
InChI Key: LIHPVECKDVRYTB-UHFFFAOYSA-N
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Description

2-(Butanoylamino)-2-ethylbutanoic acid is a branched-chain carboxylic acid derivative featuring a butanoyl (C₃H₇CO-) amino group and an ethyl substituent at the α-carbon of the butanoic acid backbone.

Properties

CAS No.

141745-60-0

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

2-(butanoylamino)-2-ethylbutanoic acid

InChI

InChI=1S/C10H19NO3/c1-4-7-8(12)11-10(5-2,6-3)9(13)14/h4-7H2,1-3H3,(H,11,12)(H,13,14)

InChI Key

LIHPVECKDVRYTB-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(CC)(CC)C(=O)O

Canonical SMILES

CCCC(=O)NC(CC)(CC)C(=O)O

Synonyms

Butanoic acid, 2-ethyl-2-[(1-oxobutyl)amino]-

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Backbone: Butanoic acid (C₄H₈O₂) with modifications at the α-carbon.

Synthesis Pathway :
Based on methodologies from and , the compound could be synthesized via:

Acylation: Reaction of 2-amino-2-ethylbutanoic acid with butanoyl chloride in a polar aprotic solvent (e.g., DMAc).

Activation : Use of thionyl chloride (SOCl₂) to generate reactive intermediates, as demonstrated in the preparation of diacid chlorides .

Comparison with Structural Analogs

2-Amino-2-methylbutanoic Acid (CAS 595-39-1)

Structural Differences :

  • Substituents : Methyl group at α-carbon vs. ethyl group in the target compound.
  • Functional Groups: Primary amino (-NH₂) vs. butanoylamino (-NHCOC₃H₇).

Physicochemical Properties :

Property 2-Amino-2-methylbutanoic Acid 2-(Butanoylamino)-2-ethylbutanoic Acid (Inferred)
Molecular Formula C₅H₁₁NO₂ C₉H₁₇NO₃
Molecular Weight 117.15 g/mol ~203.24 g/mol
Solubility High in polar solvents Reduced due to ethyl/butanoyl groups
Chiral Centers 1 1 (retained from precursor)

2-Ethylbutanoic Acid (CAS 88-09-5)

Structural Differences :

  • Functionalization: Lacks the amino and butanoylamino groups, making it a simple branched fatty acid.

Key Data :

Property 2-Ethylbutanoic Acid Target Compound
Molecular Formula C₆H₁₂O₂ C₉H₁₇NO₃
Boiling Point 225–227°C Higher (amide group increases polarity)
Biological Role Branched fatty acid metabolite Potential drug candidate (e.g., dihydroorotate dehydrogenase inhibitor)

Research Findings :

2-(Benzoylamino)-4-(methylsulfonyl)butanoic Acid (CAS 115527-63-4)

Structural Differences :

  • Aromatic vs. Aliphatic: Benzoyl group vs. butanoyl group.

Comparative Analysis :

Property Benzoylamino Derivative Target Compound
Molecular Weight 285.32 g/mol ~203.24 g/mol
Functional Diversity Sulfonyl group enhances reactivity Amide group favors hydrogen bonding
Applications Likely protease inhibitors Chiral separations or polymer synthesis

Pharmaceutical Relevance

  • Inhibitor Design: Compounds like 2-(butanoylamino) derivatives are explored for targeting human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .
  • Chiral Polymers: Analogous to , the target compound could be incorporated into optically active polymers for catalysis or separation technologies .

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